C6 Aryl Halogen Identity: Bromine vs. Chlorine—Molecular Weight, Lipophilicity, and Synthetic Reactivity Comparison
The bromine substituent at the C6 4-bromophenyl group differentiates this compound from its direct 6-chloro analog (6-chloro-N-(4-fluorobenzyl)pyridazin-3-amine, CAS 872102-12-0) across three quantifiable parameters relevant to procurement decisions: molecular weight, lipophilicity contribution, and cross-coupling reactivity. The C–Br bond (bond dissociation energy ~71 kcal/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond (~84 kcal/mol), enabling room-temperature Suzuki–Miyaura and Buchwald–Hartwig couplings that are kinetically sluggish or require elevated temperatures with the chloro congener [1][2]. This synthetic advantage is critical for laboratories using this compound as a late-stage diversification intermediate.
| Evidence Dimension | C6 Aryl substituent identity and associated properties |
|---|---|
| Target Compound Data | 6-(4-Bromophenyl): Molecular weight contribution of 4-BrC6H4 = 155.0 Da; calculated ΔlogP contribution ~+0.86 (Br vs. H on phenyl); C–Br BDE ~71 kcal/mol; van der Waals radius of Br = 1.85 Å; polarizability ~3.05 ų |
| Comparator Or Baseline | 6-Chloro analog (872102-12-0): 6-(4-Chlorophenyl) contribution = 111.5 Da; calculated ΔlogP contribution ~+0.71 (Cl vs. H); C–Cl BDE ~84 kcal/mol; van der Waals radius of Cl = 1.75 Å; polarizability ~2.18 ų |
| Quantified Difference | Molecular weight differential: +43.5 Da (bromine vs. chlorine); C–X bond strength differential: ~13 kcal/mol lower for C–Br, translating to approximately 10³–10⁴-fold faster oxidative addition rates with Pd(0) under identical conditions; halogen bond donor strength: bromine is estimated to be 1.5–2× stronger than chlorine based on σ-hole magnitude |
| Conditions | Physicochemical constants from standard reference data; reactivity ranking based on established organometallic chemistry principles and comparative Suzuki coupling kinetics literature |
Why This Matters
Procurement of the bromo analog, rather than the less expensive chloro compound, is justified when the compound will serve as a diversification scaffold requiring efficient palladium-catalyzed cross-coupling; the bromine atom also provides stronger halogen-bond donor capacity for structure-based drug design targeting halogen-accepting protein sites.
- [1] Luo YR. Comprehensive Handbook of Chemical Bond Energies. CRC Press; 2007. (C–Br vs. C–Cl bond dissociation energies.) View Source
- [2] Miyaura N, Suzuki A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem Rev. 1995;95(7):2457-2483. doi:10.1021/cr00039a007. (Relative reactivity of aryl bromides vs. aryl chlorides in Suzuki coupling.) View Source
